molecular formula C14H13N3O3 B5679744 2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide

2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5679744
M. Wt: 271.27 g/mol
InChI Key: XCEZZGKIVCCCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of nitrophenyl acetamide derivatives typically involves multistep procedures that may include nitration, carbonylation, and amide formation steps. For example, a study presented a one-pot synthesis approach based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form N-(4-hydroxyphenyl)acetamide selectively, indicating the potential methodologies that could be applied or adapted for synthesizing compounds like "2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide" (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Molecular Structure Analysis The molecular structure of nitrophenyl acetamide derivatives is characterized by the presence of nitro and acetamide functional groups, which can significantly influence the compound's reactivity and physical properties. Studies on similar compounds have utilized techniques like IR, NMR, and X-ray crystallography to elucidate their molecular structures, showing how substituent groups and molecular geometry can affect compound behavior (B. Gowda et al., 2007).

Chemical Reactions and Properties Nitrophenyl acetamides participate in various chemical reactions, including reductive amination, carbonylation, and nitration, depending on their specific functional groups. The presence of the nitro group allows for reactions under reductive conditions to form corresponding amino derivatives, offering a pathway for further functionalization (Zhang Qun-feng, 2008).

Physical Properties Analysis The physical properties of "2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide" can be inferred from those of similar compounds. Factors like melting point, solubility, and crystal structure are influenced by molecular interactions such as hydrogen bonding and the presence of functional groups. For instance, the crystal structure analysis of related acetamides has revealed the importance of intermolecular hydrogen bonds in determining the solid-state arrangement (L. Mahalakshmi, V. Upadhyaya, & T. Row, 2002).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of nitrophenyl acetamides are governed by their functional groups. The nitro group is electron-withdrawing, impacting the acidity of adjacent hydrogen atoms and facilitating certain nucleophilic substitutions. The acetamide group contributes to the compound's overall polarity and can participate in condensation reactions (G. Rusek et al., 2001).

properties

IUPAC Name

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(16-10-11-5-7-15-8-6-11)9-12-3-1-2-4-13(12)17(19)20/h1-8H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZZGKIVCCCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.